molecular formula C11H15NO2 B2401690 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid CAS No. 1403469-59-9

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid

Cat. No. B2401690
CAS RN: 1403469-59-9
M. Wt: 193.246
InChI Key: AAUXQHMWSUZWAR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is a chemical compound . It is related to 4,5,6,7-Tetrahydroindoles, which are known to be good intermediates for synthesizing indoles .

Scientific Research Applications

Photolysis in Aqueous Solution

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has been studied for its role in the photolysis of 1-acyl-7-nitroindolines, leading to the production of carboxylic acids and 7-nitrosoindoles. These compounds are significant as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photolysis is influenced by electron-donating substituents, with specific substituents like 4-methoxy improving photolysis efficiency significantly (Papageorgiou & Corrie, 2000).

Synthesis of Porphyrins

The compound is utilized in the synthesis of porphyrins, which are key in understanding organic-rich sediments such as oil shales and petroleum. It plays a role in the preparation of 5-substituted 4,5,6,7-tetrahydroindoles, which are then oxidized and used in porphyrin synthesis. The presence of methyl substituents on the six-membered ring of the tetrahydroindole precursors affects the yields for porphyrin synthesis, particularly in more sterically crowded systems (Shiner & Lash, 2005).

Acid-promoted Multicomponent Allylic Amidation

This acid is involved in an acid-promoted multicomponent reaction for direct C(sp3) N bond formation. It is part of a process to synthesize 7-acetamido tetrahydroindole derivatives, which involves domino condensation and allylic amidation. This method highlights the versatility of 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid in facilitating complex organic syntheses (Pramanik et al., 2019).

Hydrogen Bonded Supramolecular Network

Studies have shown the compound's role in forming hydrogen-bonded supramolecular networks in organic acid-base salts. This includes interactions with various carboxylic acids, leading to the formation of proton-transfer complexes. These studies increase our understanding of noncovalent interactions in such systems, which is vital for developing new materials and understanding biological processes (Jin et al., 2011).

Synthesis of Hypotensive Indole Derivatives

The compound has been used in synthesizing structural analogs of hypotensive indole derivatives. This involves the synthesis of a series of esters of tetrahydroindole-3-carbonic acids, which are further processed to yield various medically relevant compounds (Shvedov et al., 1970).

properties

IUPAC Name

5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXQHMWSUZWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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